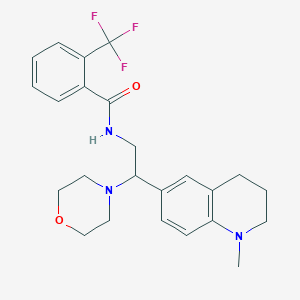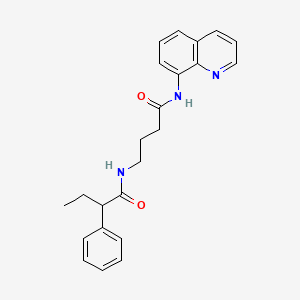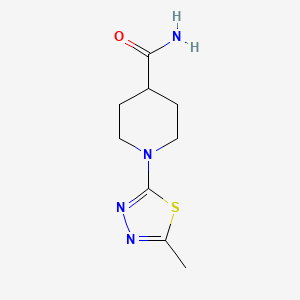![molecular formula C11H14ClN3O B2989454 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride CAS No. 2137568-38-6](/img/structure/B2989454.png)
1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride (also known as AMP-5-MID) is an organic compound of the imidazole class. It is a white crystalline powder that is soluble in water and ethanol. AMP-5-MID is a synthetic compound that has been used in research for a variety of purposes, including its ability to interact with biological systems and its potential use in drug development.
Scientific Research Applications
Glycoprotein Analysis
This compound has been utilized in methods for the large-scale analysis of glycoproteins . Glycoproteins play critical roles in cellular functions, and their analysis is vital for understanding diseases and developing biopharmaceuticals. The compound’s ability to engage in synergistic and reversible covalent interactions makes it a valuable tool in enriching glycoprotein samples, which is essential for detailed study and characterization.
Coagulation Cascade Inhibition
It serves as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing thrombosis. The compound’s efficacy in this role could lead to new anticoagulant drugs with improved safety profiles.
Organic Synthesis Intermediate
The compound is also an intermediate in organic synthesis processes . It can be used to create various boronic acid derivatives, which are valuable in the synthesis of complex organic molecules. This is particularly useful in the pharmaceutical industry for the development of new drugs and active pharmaceutical ingredients.
Boronic Acid Derivatives
As a boronic acid derivative itself, the compound is involved in the synthesis of other boronic acid compounds . These derivatives have wide applications, including in the development of sensors, catalysts, and in Suzuki coupling reactions, which are pivotal in creating cross-linked polymers and pharmaceuticals.
Antiparasitic Activity
The compound has been studied for its antiparasitic activity, where its effectiveness against certain parasites has been evaluated . Understanding its mode of action can lead to the development of new treatments for parasitic infections, which are a major health concern in many parts of the world.
Chemical Sensing
Due to its unique chemical structure, the compound can be used in the development of chemical sensors . These sensors can detect specific molecules or ions, making them useful in environmental monitoring, diagnostics, and industrial process control.
Medicinal Chemistry
In medicinal chemistry, the compound is a valuable scaffold for the design of new therapeutic agents . Its structural features allow for the creation of molecules with specific pharmacological properties, aiding in the discovery of novel drugs.
Bioconjugation Techniques
Lastly, the compound’s reactive groups make it suitable for bioconjugation techniques . It can be used to attach biomolecules to various surfaces or to each other, which is essential in the development of biosensors, drug delivery systems, and diagnostic assays.
properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNHQWZWXLLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)



![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)